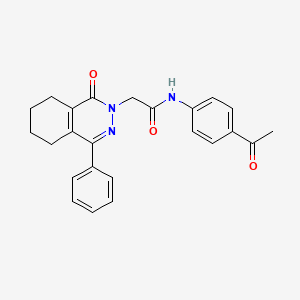
2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate, also known as DMQS, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a quinoline derivative that has been synthesized using various methods, and has shown promising results in various biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters, which can have therapeutic effects in various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate is a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase, which means that it binds to the active site of these enzymes and prevents the breakdown of neurotransmitters. This leads to increased levels of neurotransmitters in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate has been shown to have various biochemical and physiological effects, including improved cognitive function, memory, and learning ability. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate has been shown to have anti-inflammatory effects, which can reduce inflammation in the brain and other tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate for lab experiments is its high potency and specificity for acetylcholinesterase and butyrylcholinesterase. This allows for precise control over the inhibition of these enzymes, which can be important for studying their role in various neurological disorders. However, one limitation of 2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on 2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate, including its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate, as well as its potential side effects and toxicity. Further research is also needed to explore the potential applications of 2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate in other areas of pharmacology and biochemistry.
Métodos De Síntesis
2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate can be synthesized using various methods, including the reaction of 8-hydroxyquinoline with p-toluenesulfonyl chloride, followed by reduction with sodium borohydride. Another method involves the reaction of 8-hydroxyquinoline with p-toluenesulfonyl isocyanate, followed by reduction with sodium borohydride. These methods have been optimized to produce high yields of 2-oxo-1,2-dihydro-8-quinolinyl 4-methylbenzenesulfonate with high purity.
Propiedades
IUPAC Name |
(2-oxo-1H-quinolin-8-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-11-5-8-13(9-6-11)22(19,20)21-14-4-2-3-12-7-10-15(18)17-16(12)14/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWHTSSNVDOYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2NC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid](/img/structure/B4941401.png)
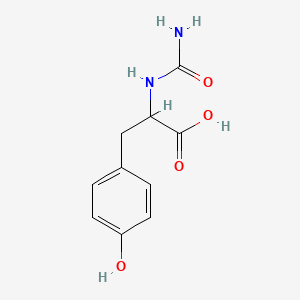

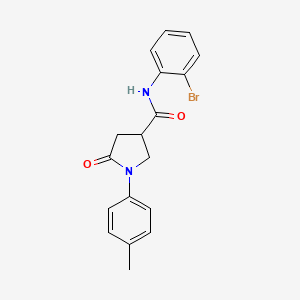
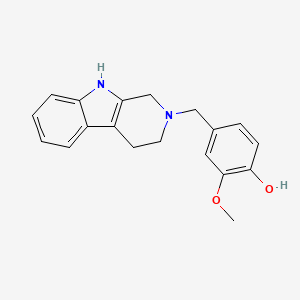
![N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4941442.png)
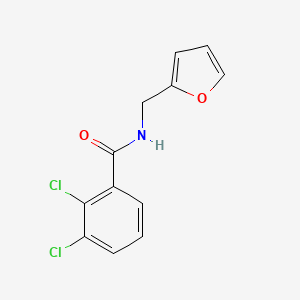

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4941464.png)
![3,3,6,6-tetramethyl-9-[5-(2-nitrophenyl)-2-furyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4941466.png)
![1-(3-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941477.png)
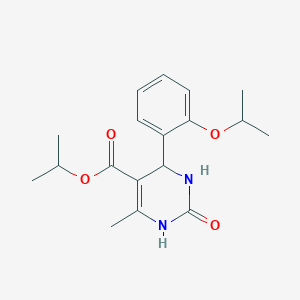
![N-(2-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4941511.png)
